molecular formula C16H19N3O2 B4473952 3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol

3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol

Cat. No.: B4473952
M. Wt: 285.34 g/mol
InChI Key: IMLMPKJSMQTPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]phenol is a complex organic compound that features a piperidine ring substituted with a methoxypyrimidine group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the methoxypyrimidine group and finally the phenol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxypyrimidine group can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the methoxypyrimidine group can produce methoxypyrimidine derivatives.

Scientific Research Applications

3-[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and methoxypyrimidine group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]methanol
  • **(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanamine

Uniqueness

3-[1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl]phenol is unique due to the presence of both a phenol group and a methoxypyrimidine group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-21-16-10-15(17-11-18-16)19-7-5-12(6-8-19)13-3-2-4-14(20)9-13/h2-4,9-12,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLMPKJSMQTPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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